molecular formula C13H27ClN2O4 B595871 (R)-Ethyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride CAS No. 1313278-02-2

(R)-Ethyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride

Cat. No. B595871
M. Wt: 310.819
InChI Key: SCOLDMVDYLWBST-HNCPQSOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-Ethyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride” is a derivative of the amino acid lysine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group . This compound could potentially be used in peptide synthesis .


Synthesis Analysis

While specific synthesis methods for this compound were not found, Boc-protected amino acids are typically synthesized by reacting the corresponding amino acid with di-tert-butyl dicarbonate in the presence of a base .


Molecular Structure Analysis

The molecular structure of this compound would include a hexanoate backbone with an amino group at the 2-position and a Boc-protected amino group at the 6-position . The ethyl group would be attached to the carboxyl end of the hexanoate backbone .


Chemical Reactions Analysis

In general, Boc-protected amino acids can participate in peptide bond formation reactions. The Boc group can be removed under acidic conditions, revealing the free amino group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its Boc-protected amino group and its ethyl ester group .

Scientific Research Applications

Application in Dipeptide Synthesis

  • Results or Outcomes : The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 minutes .

Application in Organic Synthesis

  • Results or Outcomes : The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents. The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

Safety And Hazards

While specific safety and hazard information for this compound was not found, Boc-protected amino acids are generally considered safe to handle in a laboratory setting with appropriate precautions .

properties

IUPAC Name

ethyl (2R)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O4.ClH/c1-5-18-11(16)10(14)8-6-7-9-15-12(17)19-13(2,3)4;/h10H,5-9,14H2,1-4H3,(H,15,17);1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCOLDMVDYLWBST-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCCNC(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](CCCCNC(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Ethyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride

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